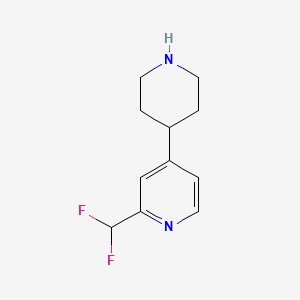

2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine

Description

Properties

IUPAC Name |

2-(difluoromethyl)-4-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)10-7-9(3-6-15-10)8-1-4-14-5-2-8/h3,6-8,11,14H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVMNNXWVZJNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrogenation of Pyridine Derivatives:

A straightforward method to obtain the piperidine (B6355638) ring is through the reduction of a pre-formed 4-substituted pyridine (B92270). For the synthesis of 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, this would entail the synthesis of a 2-(difluoromethyl)-4-(pyridin-4-yl)pyridine intermediate, followed by the hydrogenation of the second pyridine ring.

Scheme 2: Hydrogenation of a Pyridyl-Pyridine Intermediate

A variety of catalysts can be employed for this transformation, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on alumina (Rh/Al₂O₃). The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve complete saturation of the pyridine ring.

Intramolecular Cyclization:

Alternatively, the piperidine (B6355638) ring can be constructed through intramolecular cyclization, which involves the formation of one or two C-N bonds in a single molecule. These reactions often proceed via nucleophilic attack of a nitrogen atom onto an electrophilic carbon center.

One such approach is the reductive amination of a suitable dicarbonyl compound or a keto-aldehyde with ammonia or a primary amine, followed by cyclization. For the target molecule, a precursor containing a pyridine (B92270) moiety and a linear chain with appropriate functional groups could be designed to undergo cyclization to form the piperidine ring.

Radical-mediated cyclizations also offer a pathway to piperidine rings. These reactions can be initiated by various radical initiators and often proceed with high regioselectivity.

The table below provides an overview of common methods for the formation of the piperidine ring.

| Method | Key Reaction | Starting Materials | Reagents/Catalysts |

| Pyridine Hydrogenation | Catalytic Reduction | Substituted Pyridines | H₂, PtO₂, Pd/C, Rh/Al₂O₃ |

| Intramolecular Reductive Amination | Cyclization/Reduction | Diketoamines, Keto-aldehydes | NaBH₃CN, NaBH(OAc)₃ |

| Aza-Diels-Alder Reaction | [4+2] Cycloaddition | Imines and Dienes | Lewis Acids (e.g., ZnCl₂) |

| Intramolecular N-Alkylation | Nucleophilic Substitution | Haloamines | Base (e.g., K₂CO₃) |

The choice of synthetic strategy for constructing 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine and its analogs will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability of the reactions. Both cross-coupling methodologies to form the central C-C bond and various cyclization techniques to construct the piperidine ring represent robust and well-established approaches in organic synthesis.

Iii. Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to confirming the identity and purity of 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine and understanding its electronic and dynamic properties in a non-crystalline state.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring, the piperidine (B6355638) ring, and the difluoromethyl group. The aromatic protons on the pyridine ring would appear in the downfield region. The protons of the piperidine ring would appear as a complex set of multiplets in the aliphatic region, with their chemical shifts influenced by their axial or equatorial positions within the ring's chair conformation. The single proton of the difluoromethyl group (CHF₂) is anticipated to be a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The pyridine ring carbons would resonate at lower field due to their aromaticity. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The piperidine carbons would be observed in the aliphatic region of the spectrum.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, the spectrum would be expected to show a doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group. The chemical shift of this signal is characteristic of the CHF₂ group attached to an aromatic system. rsc.orgrsc.org The analysis of diastereotopic fluorine signals can be a sensitive probe of the local stereochemical environment in chiral derivatives. semanticscholar.org

Table 1: Predicted NMR Spectral Data for 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 8.7 | d | ~5 | Pyridine H6 |

| ¹H | 7.3 - 7.5 | s | - | Pyridine H3 |

| ¹H | 7.1 - 7.3 | d | ~5 | Pyridine H5 |

| ¹H | 6.5 - 6.8 | t | JHF ≈ 55 | CHF₂ |

| ¹H | 2.9 - 3.2 | m | - | Piperidine H2', H6' (eq) |

| ¹H | 2.5 - 2.8 | m | - | Piperidine H2', H6' (ax) |

| ¹H | 1.6 - 1.9 | m | - | Piperidine H3', H5' (eq) |

| ¹H | 1.4 - 1.6 | m | - | Piperidine H3', H5' (ax) |

| ¹H | 2.8 - 3.1 | m | - | Piperidine H4' |

| ¹³C | 153 - 156 | t | JCF ≈ 25-30 | Pyridine C2 |

| ¹³C | 149 - 151 | s | - | Pyridine C6 |

| ¹³C | 147 - 149 | s | - | Pyridine C4 |

| ¹³C | 120 - 123 | s | - | Pyridine C5 |

| ¹³C | 118 - 121 | t | JCF ≈ 4-5 | Pyridine C3 |

| ¹³C | 112 - 115 | t | JCF ≈ 240 | CHF₂ |

| ¹³C | 45 - 48 | s | - | Piperidine C2', C6' |

| ¹³C | 40 - 43 | s | - | Piperidine C4' |

| ¹³C | 33 - 36 | s | - | Piperidine C3', C5' |

| ¹⁹F | -110 to -115 | d | JFH ≈ 55 | CHF₂ |

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The monoisotopic mass of the neutral molecule is 212.1125 Da. uni.lu Under electrospray ionization (ESI), the compound is expected to be readily protonated, forming the [M+H]⁺ ion at m/z 213.1198. uni.lu Other common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed. uni.lu

The fragmentation of the protonated molecule would likely proceed through characteristic pathways involving the piperidine and pyridine rings. Common fragmentation patterns for piperidine-containing compounds involve cleavage of the piperidine ring. wvu.edu The difluoromethylpyridine moiety is expected to be a stable fragment. Analysis of fragmentation patterns under different activation methods, such as electron-activated dissociation (EAD), can provide detailed structural insights. nih.gov

Table 2: Predicted ESI-MS Data for 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.11978 |

| [M+Na]⁺ | 235.10172 |

| [M+K]⁺ | 251.07566 |

| [M+NH₄]⁺ | 230.14632 |

| [M]⁺ | 212.11195 |

| Data sourced from PubChem. uni.lu |

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint.

Pyridine Ring Vibrations: The spectra are expected to be dominated by bands corresponding to the pyridine ring. C=C and C=N stretching vibrations typically appear in the 1615-1465 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring breathing and bending modes occur at lower frequencies. mdpi.com

Piperidine Ring Vibrations: Aliphatic C-H stretching vibrations from the piperidine ring are expected in the 2850-2950 cm⁻¹ range. The N-H stretching of the secondary amine should appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. C-H bending vibrations are anticipated around 1450 cm⁻¹.

Difluoromethyl Group Vibrations: The C-F stretching vibrations are characteristic and typically produce strong absorption bands in the IR spectrum, expected in the 1100-1000 cm⁻¹ region. researchgate.net The C-H stretching of the CHF₂ group will be observed near 2990-3020 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Piperidine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine | 3000 - 3100 |

| Aliphatic C-H Stretch | Piperidine, CHF₂ | 2850 - 3020 |

| C=N Stretch | Pyridine | ~1600 |

| C=C Stretch | Pyridine | 1580 - 1470 |

| C-H Bend | Aliphatic/Aromatic | 1350 - 1470 |

| C-F Stretch | Difluoromethyl | 1000 - 1100 |

| Ring Bending/Torsion | Pyridine | < 1000 |

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure for 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine is currently available, its solid-state conformation can be predicted based on crystallographic data from analogous 4-substituted piperidine derivatives. nih.govmdpi.com

It is highly probable that the piperidine ring adopts a stable chair conformation to minimize steric strain. nih.govresearchgate.net In this conformation, the bulky 2-(difluoromethyl)pyridin-4-yl substituent would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the piperidine N-H group as a donor and the pyridine nitrogen atom as an acceptor, potentially forming chains or sheets within the crystal lattice.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to derivatives)

The parent compound, 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) are not applicable for its analysis.

However, these techniques would be indispensable for the stereochemical assignment of any chiral derivatives of this compound. For instance, if a substituent were introduced on the piperidine ring, creating a stereocenter, chiroptical spectroscopy could be used to determine the absolute configuration of the resulting enantiomers. Current methods for assigning stereochemistry often rely on X-ray crystallography or complex NMR experiments, which can be slow and not universally applicable. researchgate.net Chiroptical spectroscopy offers a powerful alternative for such cases.

Iv. Chemical Reactivity and Derivatization Studies of the 2 Difluoromethyl 4 Piperidin 4 Yl Pyridine Core

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 2-(difluoromethyl)-4-(piperidin-4-yl)pyridine retains its nucleophilic character, making it susceptible to electrophilic attack. This reactivity allows for the synthesis of a variety of pyridinium (B92312) salts and N-oxides, which can serve as intermediates for further functionalization or as final compounds with distinct biological properties.

Common reactions at the pyridine nitrogen include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents results in the formation of quaternary pyridinium salts. This transformation modifies the electronic properties and solubility of the core structure.

N-Oxidation: Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding pyridine N-oxide. Pyridine N-oxides are important intermediates in heterocyclic chemistry, enabling subsequent functionalization of the pyridine ring, particularly at the C2 and C6 positions. nih.gov

N-Difluoromethylation: While less common than simple alkylation, methods exist for the N-difluoromethylation of pyridines using reagents like ethyl bromodifluoroacetate. nih.gov This reaction proceeds through an initial N-alkylation followed by hydrolysis and decarboxylation to yield the N-CF2H moiety. nih.gov

The formation of pyridinium salts can be a key step in activating the pyridine ring for various transformations, including nucleophilic additions. nih.govresearchgate.net

Table 1: Representative Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent Example | Product Type | Significance |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium salt | Alters solubility and electronics; creates intermediates. |

| N-Oxidation | m-CPBA | Pyridine N-oxide | Activates the ring for further functionalization. nih.gov |

| N-Difluoromethylation | Ethyl bromodifluoroacetate | N-Difluoromethylpyridinium | Introduces a key pharmacophore at the nitrogen. nih.gov |

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine moiety is a primary site for derivatization due to its high nucleophilicity. A vast array of functional groups can be introduced at this position, significantly altering the molecule's steric and electronic properties, lipophilicity, and hydrogen bonding capabilities. This site is often a key anchor point for modifying the compound's interaction with biological targets. nanobioletters.comencyclopedia.pub

Standard functionalization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides. nanobioletters.com

N-Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkylated piperidines.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (Buchwald-Hartwig amination) can be employed to introduce aryl substituents.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to form ureas and carbamates, respectively.

These transformations are fundamental in constructing libraries of drug-like molecules based on the piperidine scaffold. nih.govresearchgate.net The choice of protecting group on the piperidine nitrogen can also direct the site-selectivity of other reactions, such as C-H functionalization on the piperidine ring itself. nih.govresearchgate.net

Table 2: Common Functionalizations of the Piperidine Nitrogen

| Reaction Class | Electrophile | Functional Group Introduced |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | 2-Nitrobenzene-sulfonyl chloride | Sulfonamide nanobioletters.com |

| Reductive Amination | Benzaldehyde | N-Benzyl |

| Urea Formation | Phenyl isocyanate | N-Phenylurea |

| Carbamate Formation | Ethyl chloroformate | N-Ethoxycarbonyl |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent but an active participant in chemical reactions, offering unique opportunities for molecular modification.

The C-H bond in the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. This property allows for its deprotonation by strong bases to form a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.org This reactive intermediate can then engage with a variety of electrophiles, enabling the construction of novel C-CF₂-C, C-CF₂-S, and C-CF₂-Ar bonds. acs.org

This strategy transforms the typically inert difluoromethyl group into a versatile synthetic handle. acs.org The combination of a Brønsted superbase with a Lewis acid has been shown to facilitate the deprotonation of Ar-CF₂H groups and capture the resulting reactive Ar-CF₂⁻ fragments. acs.org Furthermore, transition-metal-catalyzed C-H bond activation provides another pathway for the direct functionalization of this group, allowing for the step-economic diversification of complex molecules. acs.org

The difluoromethyl group exerts a profound electronic influence on the rest of the molecule. u-tokyo.ac.jp Its strong inductive electron-withdrawing nature decreases the basicity (pKa) of the adjacent pyridine nitrogen, which can affect the molecule's pharmacokinetic profile and binding interactions.

Furthermore, the CF₂H group is recognized as a unique functional moiety in medicinal chemistry. It can act as a lipophilic hydrogen bond donor, a property not observed in methyl or trifluoromethyl groups. nih.govnih.govrsc.org This capability allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, enabling it to maintain crucial hydrogen bonding interactions within a protein binding site while offering improved metabolic stability. nih.govnih.govrsc.org This dual role as an electron-withdrawing group and a hydrogen bond donor makes it a valuable component in rational drug design. nih.gov

Regioselective Functionalization of the Pyridine Ring

While the C2 and C4 positions of the pyridine ring are occupied, the C3, C5, and C6 positions remain available for further substitution. Directing functionalization to these specific sites is a significant challenge in pyridine chemistry. researchgate.net However, advanced synthetic methods have been developed to achieve regioselectivity.

Recent strategies have focused on the temporary dearomatization of the pyridine ring to activate it for electrophilic or radical attack at positions that are typically difficult to access, such as the meta-position (C3 and C5). chemeurope.com For instance, pyridines can be converted into oxazino pyridine intermediates, which then undergo radical C-H difluoromethylation at the meta-position. nih.gov By switching the reaction conditions to an acidic medium, the intermediate can be transformed in situ to a pyridinium salt, which directs functionalization to the para-position. nih.govresearchgate.net

Late-stage functionalization via transition-metal-catalyzed C-H activation is another powerful tool for introducing substituents onto the pyridine core with high regioselectivity. nih.gov The existing substituents on the 2-(difluoromethyl)-4-(piperidin-4-yl)pyridine core would play a crucial directing role in these transformations.

Table 3: Strategies for Regioselective Pyridine Ring Functionalization

| Strategy | Target Position(s) | Key Feature | Reference |

| Dearomatization-Functionalization | meta (C3, C5) | Use of activated intermediates like oxazino pyridines to direct radical attack. | chemeurope.comnih.gov |

| Pyridinium Salt Formation | para (C4 - if unsubstituted) | In situ generation of pyridinium ions to switch selectivity from meta to para. | nih.govresearchgate.net |

| Transition Metal-Catalyzed C-H Activation | C6 (ortho to Nitrogen) | Direct functionalization adjacent to the ring nitrogen, often facilitated by a directing group. | nih.govacs.org |

Derivatization Strategies for Analog Libraries

The development of analog libraries is essential for systematic drug discovery efforts. The 2-(difluoromethyl)-4-(piperidin-4-yl)pyridine scaffold is well-suited for this purpose due to its multiple, orthogonally reactive sites. A combinatorial or parallel synthesis approach can be employed to rapidly generate a large number of diverse analogs. nih.gov

A typical strategy would involve a multi-step sequence:

Scaffold Synthesis: An efficient, scalable synthesis of the core 2-(difluoromethyl)-4-(piperidin-4-yl)pyridine structure, often with a protecting group (e.g., Boc) on the piperidine nitrogen. nih.govnih.gov

Piperidine N-Functionalization: The protecting group is removed, and the exposed secondary amine is reacted with a diverse set of building blocks (acyl chlorides, sulfonyl chlorides, aldehydes, isocyanates, etc.) to explore the "R-group" space at this position. researchgate.net

Pyridine Ring Modification: For select scaffolds, further derivatization of the pyridine ring can be undertaken using regioselective C-H functionalization methods to explore substitutions at the C3, C5, or C6 positions. nih.govresearchgate.net

This modular approach allows chemists to systematically vary different parts of the molecule and map the structure-activity relationship, optimizing for potency, selectivity, and pharmacokinetic properties. The synthesis of such libraries is a cornerstone of modern medicinal chemistry programs. nih.govijnrd.org

V. Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT studies on electronic structure, molecular orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and properties of molecules. nanobioletters.com DFT methods are widely used to determine optimized molecular geometries, energy levels of molecular orbitals, and the distribution of electron density. nih.govjournaleras.com For 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, such calculations can elucidate the influence of the electron-withdrawing difluoromethyl group and the piperidine (B6355638) ring on the electronic nature of the pyridine (B92270) core.

Studies on related pyridine and piperidine derivatives have demonstrated the utility of DFT in calculating key electronic parameters. nanobioletters.comniscpr.res.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. redalyc.org A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). nanobioletters.com For 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, the MEP would likely show negative potential around the pyridine nitrogen atom and positive potential near the hydrogen atoms of the piperidine nitrogen and the difluoromethyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Illustrative Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

Molecular Dynamics Simulations for Conformational Landscapes

An MD simulation calculates the trajectory of a molecule by solving Newton's equations of motion for its constituent atoms. rsc.org This allows for the observation of conformational transitions and the determination of the relative populations of different conformers in a given environment (e.g., in a vacuum or in a solvent). The results can be analyzed to identify the most stable, low-energy conformations and the energy barriers between them.

The conformation of the molecule can be significantly influenced by noncovalent interactions, such as intramolecular hydrogen bonds or dipole-dipole interactions. nih.gov For instance, the orientation of the difluoromethyl group and the lone pair on the piperidine nitrogen can influence the puckering of the piperidine ring. nih.gov Understanding the preferred three-dimensional structure is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Table 2: Example Conformational Analysis of the Piperidine Ring

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair | 0.0 (Reference) | ~ +/- 55 |

| Twist-Boat | 5.5 | Variable |

| Boat | 6.9 | ~ 0 |

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions, providing guidance for synthetic chemistry. researchgate.net For 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, these predictions can identify the most likely sites for chemical modification.

Frontier Molecular Orbital (FMO) theory, using HOMO and LUMO distributions calculated via DFT, is a primary tool for this purpose. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack. redalyc.org For the pyridine ring, computational studies can predict the regioselectivity of reactions like electrophilic aromatic substitution or nucleophilic addition. The presence of the difluoromethyl group is expected to deactivate the pyridine ring towards electrophilic attack and potentially direct nucleophiles to specific positions.

More advanced techniques, such as the simulation of reaction pathways, can be used to calculate the activation energies for different potential reactions. researchgate.net This allows for a quantitative prediction of which reaction is more likely to occur under given conditions. For example, computational screening can explore the reactivity of the difluoromethyl group itself or predict the outcome of functionalizing the piperidine nitrogen. researchgate.net These methods are instrumental in designing efficient synthetic routes and predicting potential byproducts. Computational approaches can also be applied to predict the selectivity of a molecule for different biological targets, a key aspect of drug design. rsc.org

Ligand-Based and Structure-Based Computational Approaches (e.g., molecular docking, QSAR model development)

In the context of medicinal chemistry, computational approaches are broadly categorized as structure-based or ligand-based.

Structure-Based Approaches: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular docking can be employed. Docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. niscpr.res.inresearchgate.net For 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, docking simulations could be used to place it into the active site of a protein, predicting its binding mode and calculating a "docking score" that estimates binding strength. journaleras.com This process helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Example Output from a Molecular Docking Simulation

| Parameter | Result |

| Target Protein | Example Kinase XYZ |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Asp145, Leu88, Val34 |

| Hydrogen Bonds | Pyridine N with Asp145 backbone NH |

| Hydrophobic Interactions | Piperidine ring with Leu88 and Val34 side chains |

Ligand-Based Approaches: When the structure of the target is unknown, ligand-based methods are used. Quantitative Structure-Activity Relationship (QSAR) is a prominent example. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govijpcbs.com To develop a QSAR model for derivatives of 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, one would synthesize a library of related compounds, measure their biological activity, and then compute various molecular descriptors for each compound. nih.gov These descriptors quantify physicochemical properties like size, shape, hydrophobicity, and electronic features. Statistical methods are then used to build a model that predicts activity based on these descriptors, which can guide the design of new, more potent compounds. mdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Models

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

Vi. Structure Activity Relationship Sar Studies of 2 Difluoromethyl 4 Piperidin 4 Yl Pyridine Analogs in Biological Research

Exploration of Substituent Effects on In Vitro Biological Activities

The biological activity of 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine analogs can be significantly modulated by introducing various substituents at different positions on the pyridine (B92270) and piperidine (B6355638) rings.

The pyridine ring is a key structural component, and its modification can profoundly impact a compound's pharmacological profile. nih.gov Altering the electronics and sterics of this ring can affect binding affinity, metabolic stability, and cell permeability. nih.gov For instance, replacing a phenyl group with a pyridine ring has been shown to enhance the potency of certain kinase inhibitors. nih.gov

Research into pyridine derivatives has revealed that the position and nature of substituents are crucial for their biological effects. For example, in a series of 2,4-disubstituted pyridine derivatives, the nature of the substituent at the 4-position significantly influenced their antimycobacterial activity and lipophilicity. nih.gov Similarly, studies on pyridine-2,4-dicarboxylate derivatives as inhibitors of 2-oxoglutarate dependent oxygenases showed that substitutions at the C5 position with fluorine or trifluoromethyl groups could increase selectivity for certain enzymes. researchgate.net

Table 1: Impact of Pyridine Ring Modifications on Biological Activity

| Modification | Effect on Activity | Reference Compound | Modified Compound Example |

|---|---|---|---|

| Phenyl to Pyridine Substitution | Increased Potency (Cdc7 Kinase Inhibitor) | Phenyl-containing inhibitor | Pyridine-containing inhibitor |

| C5-Position Substitution (Pyridine-2,4-dicarboxylate) | Increased Selectivity (AspH over KDM4E) | 2,4-PDCA | 5-Fluoro-2,4-PDCA |

The piperidine moiety is another critical pharmacophoric element. Substitutions on the piperidine ring can alter the compound's conformation, basicity, and interactions with the target protein. In the development of novel antibacterial agents, SAR studies of 3,5-diamino-piperidine derivatives showed that the nature and configuration of substituents were vital for their inhibitory activity. nih.gov For instance, di-hydroxy substitutions led to significantly weaker inhibitors, while an acetamide (B32628) substitution abolished activity altogether. nih.gov

In a different context, for a series of sulfonamide derivatives with a 4-methylpiperidin-1-yl)sulfonyl)phenyl ethylidene hydrazine (B178648) core, modifications on the piperidine ring were found to be essential for maintaining baseline antiproliferative activity. acs.org The presence of a methyl group on the piperidine ring appeared to be favorable for activity. acs.org

Table 2: Influence of Piperidine Ring Substitutions on Biological Activity

| Modification | Effect on Activity | Compound Series | Observation |

|---|---|---|---|

| Di-hydroxy Substitution | Weakened Inhibitory Activity | 3,5-diamino-piperidine derivatives | Destabilized binding to the target |

| Acetamide Substitution | Abolished Activity | 3,5-diamino-piperidine derivatives | Loss of essential interactions |

The difluoromethyl (CF2H) group plays a multifaceted role in molecular recognition and biological efficacy. It can act as a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), or methyl (CH3) groups, but with distinct electronic properties. acs.org The CF2H group is known to be a good hydrogen bond donor, which can enhance binding affinity to target proteins. nih.gov Its introduction can also modulate lipophilicity and metabolic stability, which are crucial pharmacokinetic properties. acs.orgnih.gov

Compared to the more common trifluoromethyl (CF3) group, the difluoromethyl group offers a more moderate adjustment of a molecule's properties. acs.org This can be advantageous in fine-tuning the balance between potency, selectivity, and pharmacokinetic parameters. The electron-withdrawing nature of the difluoromethyl group can also influence the acidity or basicity of nearby functional groups, further impacting molecular interactions.

Table 3: Properties and Effects of the Difluoromethyl Group

| Property | Impact on Molecular Interactions and Efficacy |

|---|---|

| Hydrogen Bond Donor | Can form hydrogen bonds with target proteins, enhancing binding affinity. nih.gov |

| Bioisosteric Replacement | Can replace OH, SH, or CH3 groups to improve metabolic stability and other properties. acs.org |

| Lipophilicity Modulation | Contributes to improved lipophilicity, affecting membrane permeability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity.

In a study on a series of 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines, QSAR models were developed that showed a strong correlation between certain physicochemical descriptors and H3 receptor antagonistic activity. derpharmachemica.comresearchgate.net These models indicated that descriptors related to the distribution of hydrophobic and hydrophilic regions on the molecule were significant for activity. derpharmachemica.comresearchgate.net Similarly, QSAR studies on other pyridine derivatives have highlighted the importance of descriptors such as lipophilicity, dipole moment, and steric parameters in predicting their biological effects. researchgate.netresearchgate.net A non-linear QSAR model developed for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives demonstrated excellent predictive performance for their anticancer activity. nih.gov

Pharmacophore Development and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine analogs, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for a series of 2,4-disubstituted pyridine derivatives effective against Mycobacterium tuberculosis could guide the design of new analogs with improved potency. nih.gov Such a model would highlight the optimal spatial arrangement of the pyridine nitrogen, the piperidine nitrogen, and other key substituents for effective interaction with the biological target. Optimization of this pharmacophore could involve modifying the distances and angles between these features to enhance binding affinity and selectivity. For instance, in the development of muscarinic acetylcholine (B1216132) receptor M4 ligands, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the identification of a subtype-selective positive allosteric modulator, which could be used to refine a pharmacophore model. nih.gov

Vii. Molecular Recognition and in Vitro Biological Target Modulation

Q & A

Q. Basic Characterization

- NMR Spectroscopy: ¹H/¹⁹F NMR to verify substitution patterns (e.g., difluoromethyl singlet at ~δ -90 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

- HPLC: Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. Advanced Analysis

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing .

- Dynamic Light Scattering (DLS): To evaluate aggregation in solution for biological assays .

How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Q. Basic Screening

- Enzyme Assays: Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase or kinase inhibition).

- Dose-Response Curves: Measure IC₅₀ values across a concentration range (e.g., 1 nM–100 µM) .

Q. Advanced Mechanistic Studies

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, kᵈ) to target proteins.

- Molecular Docking: Combine with MD simulations to predict binding modes and guide SAR studies .

How can discrepancies in reported biological activity data for this compound be systematically addressed?

Q. Basic Troubleshooting

- Replicate Experiments: Ensure consistency in assay conditions (pH, temperature, buffer composition).

- Orthogonal Assays: Validate results using alternative methods (e.g., SPR vs. ITC for binding affinity) .

Q. Advanced Resolution

- Meta-Analysis: Compare datasets across studies to identify outliers or methodological biases.

- Proteomic Profiling: Use CRISPR-Cas9 knockout models to confirm target specificity and off-target effects .

What strategies are effective for studying the electronic effects of the difluoromethyl group on reactivity and binding interactions?

Q. Basic Approaches

- Comparative SAR: Synthesize analogs with -CF₃, -CHF₂, or -CH₂F groups and compare activity .

- pKa Measurements: Use UV-Vis titration to assess the electron-withdrawing nature of the substituent .

Q. Advanced Techniques

- Density Functional Theory (DFT): Calculate electrostatic potential maps to visualize charge distribution.

- NMR Titration: Monitor chemical shift perturbations in protein-ligand complexes .

What safety protocols are critical when handling reactive intermediates during synthesis?

Q. Basic Precautions

Q. Advanced Mitigation

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., acyl fluorides).

- Waste Management: Neutralize fluorinated byproducts with calcium hydroxide before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.